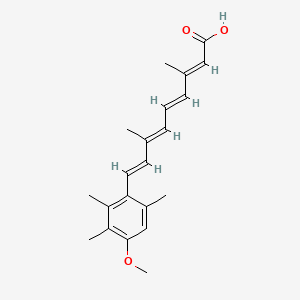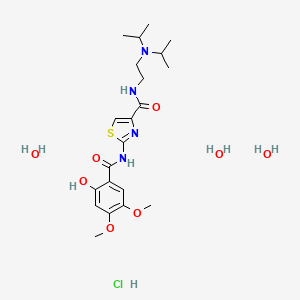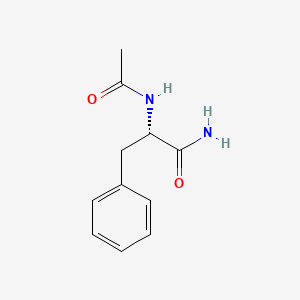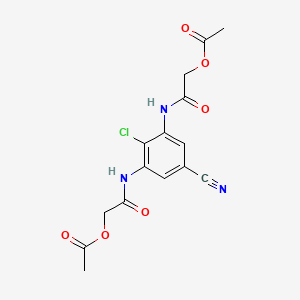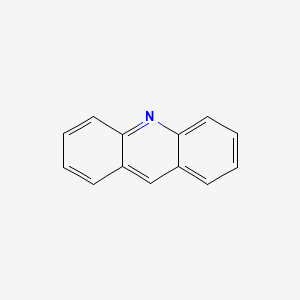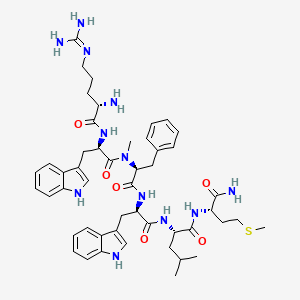
Antagonist G
Overview
Description
Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .
Molecular Structure Analysis
The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications
Photoreceptor Cell Degeneration Prevention
Antagonist G has been used in combination with other drugs to prevent photoreceptor cell degeneration. This combination of drugs exhibited synergistic activity that protected retinas from light-induced degeneration . This approach could provide a strategy for preventing or treating retinal dystrophies .
G Protein-Coupled Receptors (GPCRs) Regulation
Antagonist G plays a critical role in the regulation of GPCRs, a large family of transmembrane proteins that regulate intracellular signaling essential for cellular homeostasis . This regulation is crucial for maintaining the balance of various cellular processes.
Control and Perception of Antagonist Muscle Action
Research has shown that Antagonist G plays a significant role in the control and perception of antagonist muscle action. It is involved in stopping movements and providing necessary levels of effector mechanical characteristics for fast movements .
Role in Agonist-Antagonist Pairs
Antagonist G is part of the agonist-antagonist pairs within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis . This role is crucial for the proper functioning of these systems.
Esophageal Carcinoma Cell Proliferation and Migration
Elevated levels of Antagonist G in esophageal carcinoma promote cell proliferation and migration . This suggests that Antagonist G could be a potential target for therapeutic interventions in esophageal carcinoma.
Identification of Novel Human GPCR Agonists and Antagonists
A machine learning model has been developed to identify novel human GPCR agonists and antagonists using Antagonist G . This could lead to the discovery of new therapeutic targets and drugs.
Mechanism of Action
Target of Action
Antagonist G primarily targets G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals . They play a crucial role in many physiological processes and are considered important targets for drug discovery .
Mode of Action
Antagonist G interacts with its targets, the GPCRs, by binding to them and preventing their activation . This interaction blocks the binding site or inhibits the downstream signaling pathways, thus preventing the effects of agonists . The binding can be specific and reversible or irreversible . In the case of reversible antagonists, they readily dissociate from their receptor, while irreversible antagonists form a stable, permanent or nearly permanent chemical bond with their receptor .
Biochemical Pathways
The action of Antagonist G affects multiple biochemical pathways. GPCRs are known to mediate a wide range of signaling processes . When Antagonist G binds to GPCRs, it can disrupt these signaling processes, leading to changes in cellular function . The specific pathways affected can vary depending on the specific type of GPCR that Antagonist G interacts with .
Pharmacokinetics
The pharmacokinetics of Antagonist G, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, play a crucial role in its bioavailability . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted . The specific ADME properties of Antagonist G can influence its effectiveness as a drug .
Result of Action
The molecular and cellular effects of Antagonist G’s action depend on its interaction with GPCRs. By preventing the activation of these receptors, Antagonist G can alter cellular function . This can lead to changes at the molecular level, such as alterations in signal transduction pathways , and at the cellular level, such as changes in cell behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Antagonist G . These factors can include the external environment, such as temperature and pH, as well as the internal environment within the body, such as the presence of other molecules . These factors can affect how Antagonist G interacts with its targets, as well as how it is absorbed, distributed, metabolized, and excreted .
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115150-59-9 | |
| Record name | Antagonist G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



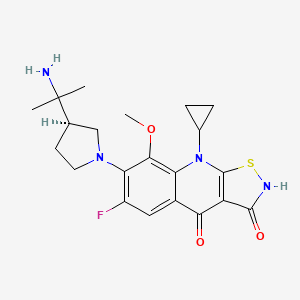

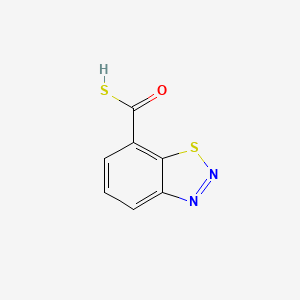
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)


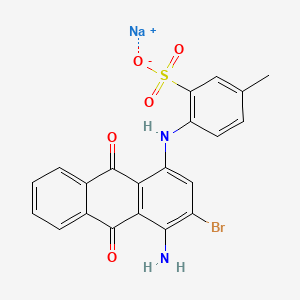
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

